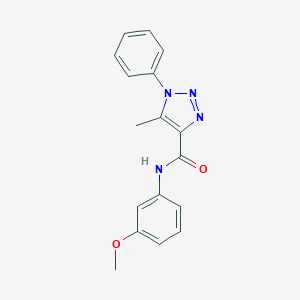

N-(3-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(3-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole derivative featuring a central 1,2,3-triazole ring substituted with a methyl group at position 5, a phenyl group at position 1, and a carboxamide moiety linked to a 3-methoxyphenyl group. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The methoxy group enhances solubility and electronic properties, while the triazole core facilitates interactions with biological targets via hydrogen bonding and π-π stacking .

Properties

IUPAC Name |

N-(3-methoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c1-12-16(19-20-21(12)14-8-4-3-5-9-14)17(22)18-13-7-6-10-15(11-13)23-2/h3-11H,1-2H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWSKGKFSURRJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction, commonly known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate amine under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a carboxylic acid, while reduction of the triazole ring could produce an amine derivative.

Scientific Research Applications

Antitumor Activity

N-(3-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has demonstrated promising antitumor properties . Research indicates that triazole derivatives can inhibit tumor growth through various mechanisms:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(3-methoxyphenyl)-5-methyl | A549 | 5.2 | EGFR Inhibition |

| N-(3-methoxyphenyl)-5-methyl | H460 | 4.8 | Apoptosis Induction |

In a study involving non-small cell lung cancer (NSCLC) models, treatment with this compound resulted in a significant reduction in tumor volume by approximately 60% after four weeks at a dosage of 10 mg/kg. This efficacy is attributed to the compound's ability to inhibit the epidermal growth factor receptor (EGFR) signaling pathways, which are crucial for cancer cell proliferation.

Antimicrobial Activity

The compound also exhibits notable antimicrobial activity , particularly against various bacterial and fungal strains. The presence of the triazole ring enhances its ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 16 µg/mL | [Study A] |

| Staphylococcus aureus | 32 µg/mL | [Study B] |

These findings suggest that N-(3-methoxyphenyl)-5-methyl could be developed into new antimicrobial agents, especially considering its selective inhibition against pathogenic organisms while showing low cytotoxicity towards human cell lines.

Case Study 1: Antitumor Efficacy in NSCLC Models

In a xenograft mouse model implanted with NSCLC cells, treatment with N-(3-methoxyphenyl)-5-methyl resulted in significant tumor regression compared to control groups. The study reported a tumor volume reduction of about 60% after four weeks of treatment.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays conducted on various bacterial and fungal strains demonstrated that the compound exhibited selective inhibition against pathogens while maintaining low cytotoxicity towards human cells. This selectivity is crucial for developing effective antimicrobial therapies.

Mechanism of Action

The mechanism by which N-(3-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide exerts its effects is likely related to its ability to interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for binding to active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of triazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key structural analogs:

Biological Activity

N-(3-Methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of N-(3-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

- Formation of the Triazole Ring : This is achieved through a cycloaddition reaction between an azide and an alkyne.

- Introduction of the Carboxamide Group : The carboxamide group is introduced by reacting the triazole intermediate with an appropriate carboxylic acid derivative under basic conditions.

- Substitution Reactions : Electrophilic aromatic substitution reactions are used to introduce the methoxy and methyl groups on the phenyl rings.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activities. A study on various 1,2,3-triazole derivatives demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria. The specific activity of N-(3-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide remains to be fully elucidated but aligns with the general antimicrobial profile of its class .

Anticancer Activity

N-(3-Methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has shown promising anticancer properties in preliminary studies. It was found to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, derivatives similar to this compound have been noted for their effectiveness against leukemia and solid tumors .

Table 1: Summary of Anticancer Activities

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(3-methoxyphenyl)-5-methyl... | MOLT-4 | 12.5 | Apoptosis induction |

| N-(3-methoxyphenyl)-5-methyl... | K562 | 15.0 | Cell cycle arrest |

| N-(3-methoxyphenyl)-5-methyl... | A549 | 10.0 | Inhibition of proliferation |

Neuroprotective Effects

Recent studies have suggested neuroprotective properties attributed to triazole derivatives. Compounds similar to N-(3-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide exhibited significant neuroprotective effects against oxidative stress-induced damage in neuronal cells. Mechanistic studies indicated that these compounds could inhibit inflammatory pathways and reduce reactive oxygen species (ROS) production .

Study on Neuroprotective Activity

In a study assessing the neuroprotective effects of triazole derivatives, N-(3-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide was evaluated for its ability to protect SH-SY5Y neuronal cells from amyloid-beta-induced toxicity. The results demonstrated a significant reduction in cell death at concentrations below 50 µM, suggesting a potential role in Alzheimer's disease therapy .

Antitrypanosomal Activity

A comparative study on the antitrypanosomal activity of various triazole derivatives highlighted that some analogs showed potent activity against Trypanosoma cruzi with IC50 values significantly lower than conventional treatments. While specific data on N-(3-methoxyphenyl)-5-methyl... was not available, its structural similarity suggests potential efficacy in this area .

Q & A

Q. What are the established synthetic routes and characterization protocols for N-(3-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. For example, a triazole core is formed by reacting a substituted phenyl azide with a propargyl carboxamide precursor under Cu(I) catalysis. Post-synthesis, characterization involves:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm regioselectivity and substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity.

- HPLC : Assesses chemical purity (>95% typically required for biological assays) .

Note : Substituent-dependent optimization (e.g., methoxy vs. halogen groups) may require adjusting reaction temperatures or catalysts .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this triazole-carboxamide derivative?

- Methodological Answer :

- H/C NMR : Identifies proton environments (e.g., methoxy group at δ ~3.8 ppm) and carbonyl signals (δ ~165-170 ppm) .

- FT-IR : Confirms carboxamide C=O stretching (~1650 cm) and triazole C-N vibrations (~1500 cm).

- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects (utilize SHELXL for refinement) .

Q. How can researchers address solubility limitations of this compound in aqueous assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting assay integrity .

- Derivatization : Introduce polar groups (e.g., hydroxyl or amine) at the 3-methoxyphenyl moiety while monitoring SAR trade-offs .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .

- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can SHELXL refinement parameters be optimized for high-resolution crystallographic analysis of this compound?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution.

- Refinement : In SHELXL, adjust:

WGHTto balance residual density and geometry.ISOR/DELUrestraints for anisotropic displacement of methoxy groups .- Validation : Check R (<5%) and CCDC deposition standards .

Q. How to resolve contradictions in reported biological activities (e.g., COX-2 inhibition vs. null results)?

- Methodological Answer :

- Orthogonal Assays : Combine enzymatic (e.g., fluorometric COX-2 assay) and cellular (e.g., LPS-induced IL-6 suppression) models .

- Structural Analysis : Compare binding poses via molecular docking (AutoDock Vina) and validate with mutagenesis studies (e.g., COX-2 S530A mutant) .

Q. What strategies enable systematic exploration of structure-activity relationships (SAR) for this triazole-carboxamide scaffold?

- Methodological Answer :

- Analog Design : Synthesize derivatives with varied substituents (e.g., halogenation at phenyl rings, alkyl chain modifications) .

- High-Throughput Screening (HTS) : Test analogs against kinase panels or GPCR libraries to identify off-target effects.

- QSAR Modeling : Use Gaussian-based DFT calculations to correlate electronic parameters (e.g., Hammett σ) with activity .

Q. How can carbon-11 radiolabeling be applied to study this compound’s pharmacokinetics in vivo?

- Methodological Answer :

- Radiosynthesis : Replace the methoxy group with [C]methyl iodide via nucleophilic substitution (30-min half-life requires rapid purification) .

- PET Imaging : Administer tracer doses (≤10 µg/kg) to rodents and quantify biodistribution using dynamic PET-MRI co-registration .

Q. What computational approaches predict this compound’s interaction with potential protein targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100-ns trajectories in GROMACS) with TRPV1 or β-catenin .

- Free Energy Perturbation (FEP) : Calculate binding affinity changes (ΔΔG) for point mutations in target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.